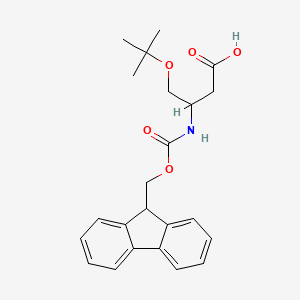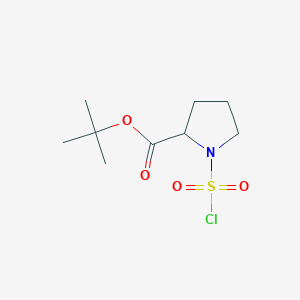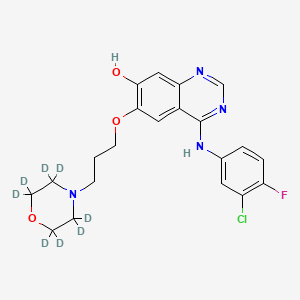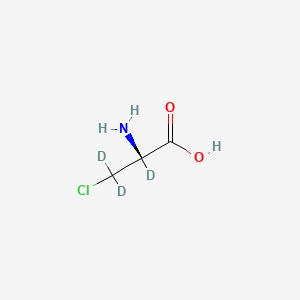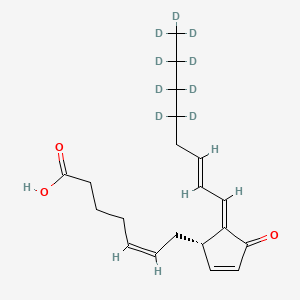
15-Deoxy-Delta12,14-Prostaglandin J2-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2). It is known for its potent biological activities, including anti-inflammatory, anti-tumor, and pro-apoptotic effects. As an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), 15d-PGJ2 plays a significant role in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15d-PGJ2 typically involves the dehydration of PGD2. This process can be catalyzed by albumin or occur spontaneously under physiological conditions. The key steps include:
Dehydration of PGD2: PGD2 undergoes non-enzymatic dehydration to form PGJ2, which further dehydrates to yield Δ12-PGJ2 and finally 15d-PGJ2.
Chemical Synthesis:
Industrial Production Methods: While the industrial production of 15d-PGJ2 is not extensively documented, it is likely to involve large-scale synthesis using the aforementioned chemical routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 15d-PGJ2 undergoes various chemical reactions, including:
Michael Addition: The α,β-unsaturated carbonyl group in 15d-PGJ2 allows it to react with nucleophiles such as thiols, forming covalent adducts.
Oxidation and Reduction: 15d-PGJ2 can be oxidized or reduced under specific conditions, altering its biological activity.
Common Reagents and Conditions:
Nucleophiles: Glutathione and cysteine residues are common nucleophiles that react with 15d-PGJ2.
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize 15d-PGJ2.
Major Products:
Scientific Research Applications
15d-PGJ2 has a wide range of applications in scientific research:
Mechanism of Action
15d-PGJ2 exerts its effects through several mechanisms:
PPARγ Activation: As an endogenous ligand, 15d-PGJ2 activates PPARγ, leading to the regulation of genes involved in lipid metabolism, inflammation, and cell differentiation.
Electrophilic Stress: The α,β-unsaturated carbonyl group in 15d-PGJ2 reacts with nucleophiles, inducing electrophilic stress and modulating signaling pathways.
Apoptosis Induction: 15d-PGJ2 can induce apoptosis through the activation of caspases and the inhibition of survival pathways such as PI3K-Akt.
Comparison with Similar Compounds
Prostaglandin D2 (PGD2): The precursor of 15d-PGJ2, involved in inflammatory responses.
Δ12-Prostaglandin J2 (Δ12-PGJ2): An intermediate in the formation of 15d-PGJ2, with similar but less potent biological activities.
Cyclopentenone Prostaglandins: Other members of this class, such as PGA1 and PGA2, share the electrophilic properties and biological activities of 15d-PGJ2.
Uniqueness of 15d-PGJ2: 15d-PGJ2 is unique due to its strong affinity for PPARγ and its potent anti-inflammatory and pro-apoptotic effects. Its ability to form covalent adducts with proteins through Michael addition reactions distinguishes it from other prostaglandins .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
VHRUMKCAEVRUBK-ALEWIJCRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
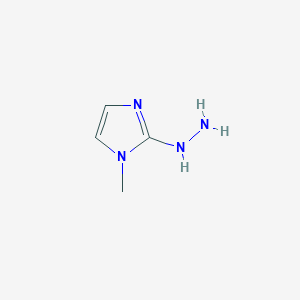

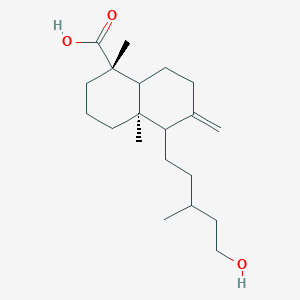
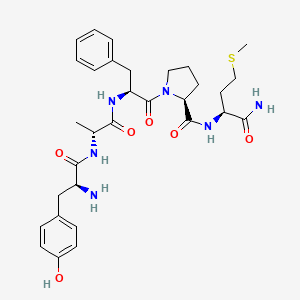

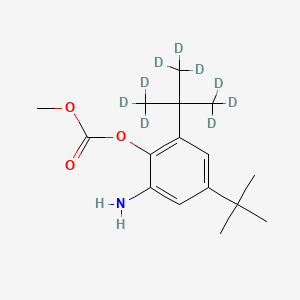
![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
